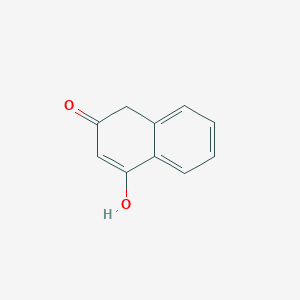

3-Hydroxynaphthalen-1(4H)-one

Description

Contextualization within Naphthalenone Chemistry

Naphthalenones are a class of organic compounds derived from naphthalene (B1677914), characterized by a ketone group on one of the fused rings. These compounds are of significant interest due to their diverse chemical structures and biological activities. mdpi.comnih.gov They are biosynthesized by fungi through the 1,8-dihydroxy-naphthalene polyketide pathway. mdpi.comnih.gov The naphthalenone structure can exist in different isomeric forms, and the position of the hydroxyl and ketone groups greatly influences the compound's properties and reactivity.

3-Hydroxynaphthalen-1(4H)-one is a specific naphthalenone isomer with a hydroxyl group at the 3-position and a ketone at the 1-position of the naphthalene ring system. This particular arrangement gives rise to keto-enol tautomerism, a phenomenon where the molecule exists in equilibrium between the keto form (this compound) and the enol form (naphthalene-1,3-diol). This tautomerism is a key feature that dictates its reactivity and its role in various chemical transformations.

Significance as a Core Chemical Scaffold and Intermediate

The structural features of this compound make it a valuable building block, or scaffold, in organic synthesis. Its ability to undergo a variety of chemical reactions allows for the construction of more complex and functionally diverse molecules. researchgate.net

For instance, it serves as a precursor for the synthesis of various substituted naphthalene derivatives. researchgate.net The presence of both a hydroxyl group and a ketone functionality, along with the reactive aromatic ring system, allows for a wide range of chemical modifications. These modifications can include oxidation, reduction, and substitution reactions.

The naphthalenone core is a versatile intermediate for creating a variety of functionalized naphthalene derivatives, which are important in medicinal and industrial chemistry. researchgate.net For example, it can be a starting point for synthesizing substituted 1-naphthols and various heterocyclic compounds.

Current Research Landscape and Future Directions in Chemical Synthesis and Characterization

Current research involving naphthalenones is vibrant and multifaceted. Chemists are continuously exploring more efficient and environmentally friendly methods for their synthesis. researchgate.net Recent advancements include the use of metal-catalyzed reactions and Lewis acid-catalyzed transformations to construct the naphthalene skeleton. researchgate.net

A significant area of investigation is the development of cascade reactions, where multiple chemical transformations occur in a single step, to produce highly functionalized naphthalenones. researchgate.net These complex molecules can then be used to synthesize a diverse array of other compounds. researchgate.net

Future research is expected to focus on several key areas:

Novel Synthetic Methodologies: The development of new catalytic systems and reaction pathways to access a wider range of naphthalenone derivatives with high efficiency and selectivity. This includes exploring skeletal editing of heteroarenes to generate naphthalenes. nih.gov

Asymmetric Synthesis: The synthesis of specific stereoisomers of naphthalenone derivatives is crucial, as different stereoisomers can have vastly different biological activities.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of naphthalenones will enable the design of more effective synthetic strategies.

Applications in Materials Science: The unique photophysical and electronic properties of some naphthalene derivatives make them promising candidates for applications in organic electronics and materials science. ijrpr.com

The exploration of the chemical space around the this compound scaffold will undoubtedly lead to the discovery of new compounds with interesting properties and potential applications.

Chemical Data

| Property | Value |

| CAS Number | 748103-97-1 |

| Molecular Formula | C10H8O2 |

| Molecular Weight | 160.17 g/mol |

Table generated from available chemical data. bldpharm.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-hydroxy-1H-naphthalen-2-one |

InChI |

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,6,12H,5H2 |

InChI Key |

OOWXYCVVEKMPDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=CC1=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxynaphthalen 1 4h One and Its Derivatives

Established Synthetic Pathways

Traditional methods for synthesizing the core structure of 3-hydroxynaphthalen-1(4H)-one often involve multi-step sequences. These pathways, while foundational, are continually being refined for greater efficiency and applicability.

Multi-Step Synthesis Approaches

Multi-step synthesis remains a cornerstone for accessing complex naphthalene (B1677914) derivatives. libretexts.org A common strategy involves the cyclization of precursor molecules. For instance, 1,3-dihydroxynaphthalene, a tautomer of this compound, can be synthesized through the hydrolysis of 1,3-naphthalenediamine with sulfuric acid or by the cyclization of ethyl phenylacetoacetate. chemicalbook.com Another approach involves the transformation of readily available starting materials like 2-naphthol (B1666908). A sequential one-pot, two-step protocol has been developed for the synthesis of naphthoxazinones starting from 2-naphthol, methyl carbamate, and various aromatic aldehydes, which proceeds through a 1-carbamatoalkyl 2-naphthol intermediate. mdpi.comresearchgate.net

The synthesis of substituted naphthalenes often relies on electrophilic aromatic substitution; however, controlling regioselectivity can be challenging. researchgate.net More recent methods offer convenient and practical routes to 1,3-disubstituted naphthalene derivatives, which can be precursors to various functionalized naphthalenes. researchgate.net For example, 1,3-dibromonaphthalene (B1599896) can be converted to 1,3-dimethoxynaphthalene, which can then be further functionalized. researchgate.net

Continuous Flow Reactor Applications in Production

Continuous flow chemistry has emerged as a powerful tool in chemical synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and potential for automation and scalability. beilstein-journals.org The application of continuous flow reactors in the production of naphthalene derivatives is gaining traction, promising more efficient and sustainable processes. acs.orgresearchgate.net

Flow reactors can be particularly beneficial for reactions that are difficult to control in batch mode, such as those involving hazardous reagents or intermediates. almacgroup.com For instance, the use of continuous flow systems can facilitate safer and more efficient oxidations and reductions. almacgroup.com The integration of in-line purification techniques, such as chromatography, extraction, and crystallization, further enhances the efficiency of continuous flow synthesis by enabling reaction telescoping and reducing manual workup. beilstein-journals.org While specific applications for the direct synthesis of this compound in flow are still developing, the technology holds significant promise for optimizing existing multi-step sequences and enabling novel reaction pathways. redeemtechnologies.comthalesnano.comcorning.comrsc.orgmagtech.com.cn

Modern Catalytic Synthesis Strategies

The development of advanced catalytic systems has revolutionized the synthesis of complex organic molecules, including this compound and its derivatives. These methods often provide higher yields, greater selectivity, and milder reaction conditions compared to traditional stoichiometric approaches.

Metal-Mediated Reactions (e.g., Pd-Catalyzed Cross-Coupling, Rh(III)-Catalyzed C–H Bond Naphthylation)

Palladium and Rhodium catalysts have proven to be exceptionally versatile in the synthesis of functionalized naphthalenes.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org For instance, Pd-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones can produce chiral cycloalkanols with high enantioselectivity. dicp.ac.cn Furthermore, palladium catalysis can be used for the dearomative 1,4-difunctionalization of naphthalenes, providing access to functionalized spirooxindoles. nih.gov Another notable application is the palladium-catalyzed C–H activation of anilines and their subsequent reaction with epoxides to form β-hydroxy compounds. rsc.org

Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed C–H bond activation has emerged as a highly efficient strategy for the synthesis of complex aromatic systems. mdpi.com This methodology allows for the direct functionalization of C-H bonds, which is a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.gov For example, Rh(III)-catalyzed C–H bond naphthylation of aryl esters with 7-oxabenzonorbornadienes yields valuable ester-functionalized 2-naphthylated products. rsc.org Similarly, a regioselective Rh(III)-catalyzed C–H bond naphthylation of aryl imidates with oxabicyclic alkenes has been developed to synthesize naphthalene-substituted aromatic esters. nih.gov These reactions often exhibit high regioselectivity and functional group tolerance. rsc.org

Table 1: Examples of Metal-Mediated Synthesis of Naphthalene Derivatives

| Catalyst/Reagent | Starting Materials | Product Type | Key Features |

| Pd(OAc)2 / Ligand | Naphthalene derivatives, Nucleophiles | Functionalized spirooxindoles | Dearomative 1,4-difunctionalization, high diastereoselectivity. nih.gov |

| Rh(III) catalyst | Aryl esters, 7-Oxabenzonorbornadienes | Ester-functionalized 2-naphthylated products | Regioselective C–H bond naphthylation. rsc.org |

| Rh(III) catalyst | Aryl imidates, Oxabicyclic alkenes | Naphthalene-substituted aromatic esters | Regioselective C–H bond naphthylation and cascade directing group transformation. nih.gov |

| Palladium catalyst | 2-Aryl cyclic ketones | Chiral trans cycloalkanols | Asymmetric hydrogenation via dynamic kinetic resolution. dicp.ac.cn |

| Palladium catalyst | Acetanilides, Epoxides | β-Hydroxy compounds | C–H activation and C–O insertion. rsc.org |

Organocatalytic Transformations (e.g., L-Proline, Chitosan-SO3H)

Organocatalysis offers a valuable alternative to metal-based catalysis, often utilizing readily available, non-toxic, and environmentally benign small organic molecules as catalysts.

L-Proline: The amino acid L-proline has been widely used as an organocatalyst in various transformations, including the synthesis of heterocyclic compounds. ajgreenchem.comrsc.org It can effectively catalyze asymmetric Robinson annulation reactions to construct bicyclic frameworks. researchgate.net L-proline has also been employed in multicomponent reactions to synthesize functionalized tetrahydropyridines and other complex molecules. ajgreenchem.comresearchgate.net The catalytic activity of L-proline stems from its ability to form enamine intermediates, which then participate in subsequent reactions.

Chitosan-SO3H: Chitosan (B1678972), a natural and biodegradable polymer, can be functionalized to create effective and recyclable catalysts. Sulfonic acid-functionalized chitosan (Chitosan-SO3H) has proven to be a highly efficient and biodegradable solid acid catalyst for various organic reactions. acs.orgnih.gov It has been successfully used in the synthesis of acridine-1,8-diones and 2-hydroxy-1-naphthaldehyde (B42665) based barbiturates. tandfonline.comtandfonline.comscilit.com The catalyst is prepared by treating chitosan with chlorosulfonic acid. acs.org Its advantages include ease of separation from the reaction mixture and reusability, making it a green and sustainable catalytic option. tandfonline.comtandfonline.com

Table 2: Organocatalytic Synthesis of Naphthalene and Related Derivatives

| Catalyst | Reaction Type | Starting Materials | Product Type | Key Features |

| L-Proline | Robinson Annulation | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone | Bicyclic framework | Asymmetric synthesis via enamine intermediates. |

| L-Proline | Multicomponent Reaction | Aniline, Methyl acetoacetate, Aromatic aldehydes | Tetrahydropyridine derivatives | Green, mild reaction conditions. ajgreenchem.com |

| Chitosan-SO3H | Condensation | 2-Hydroxynaphthalene-1-carbaldehyde, Barbituric acid derivatives | 2-Hydroxy-1-naphthaldehyde based barbiturates | Eco-friendly, solvent-free conditions, reusable catalyst. tandfonline.comtandfonline.com |

| Chitosan-SO3H | O-Alkylation | Lawsone (2-hydroxy-1,4-naphthoquinone), Alcohols | 2-Alkoxy-1,4-naphthoquinone derivatives | Heterogeneous, biodegradable catalyst, high atom economy. acs.orgnih.gov |

Regioselective Synthesis

Controlling the regioselectivity of reactions involving naphthalene derivatives is crucial for obtaining the desired isomer. researchgate.net The development of regioselective synthetic methodologies has been a major focus in organic synthesis.

Catalyst control is a powerful strategy for achieving regioselectivity. For instance, in the Friedel-Crafts alkylation of naphthols, the choice of catalyst can direct the substitution to a specific position. rsc.org Brønsted acids like p-TsOH have been shown to effectively catalyze the regioselective alkylation of β-naphthol. rsc.org Similarly, organocatalysts can be used to control the site-selectivity in Friedel-Crafts reactions of 1-naphthols, with chiral tertiary amines favoring ortho-alkylation and Brønsted or Lewis acids promoting para-alkylation. rsc.org

The inherent electronic properties of the naphthalene ring system also play a significant role in directing electrophilic substitution. acs.org For example, in the bromination of 1,1'-bi-2-naphthol (B31242) (BINOL), the reaction typically occurs at the 6-position due to electronic and steric factors. acs.org However, modifying the hydroxyl groups can alter this selectivity. acs.org Furthermore, rhodium-catalyzed C-H functionalization often exhibits high regioselectivity, which is controlled by the directing group on the substrate. researchgate.net

Asymmetric Synthesis for Stereochemical Control

Asymmetric synthesis is crucial for producing specific stereoisomers of chiral molecules, which is vital when one enantiomer or diastereomer exhibits desired biological activity while others may be inactive or even harmful. For derivatives of this compound, achieving stereochemical control is essential for developing potent and selective therapeutic agents.

Methods for asymmetric synthesis often involve the use of a chiral auxiliary, an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Another approach is reagent-controlled synthesis, where a chiral reagent directly converts an achiral substrate into a chiral product.

In the context of naphthalenone derivatives, organocatalytic asymmetric reactions, such as Knoevenagel/Michael/cyclization sequences, have been employed to synthesize optically active pyranocoumarins and 2-amino-4H-chromenes. These reactions can create multiple stereocenters with high stereochemical control in a single step. For instance, the synthesis of functionalized 4H-chromene derivatives has been achieved with excellent yields and diastereoselectivity through a Cs2CO3-catalyzed [4 + 2] cycloaddition of chiral salicyl N-phosphonyl imines with allenoates.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This approach is increasingly important in the synthesis of pharmacologically relevant molecules like the derivatives of this compound.

Performing reactions without a solvent, or under solvent-free conditions, offers significant environmental benefits by reducing waste and avoiding the use of often toxic and volatile organic compounds. A one-pot, three-component reaction of 2-hydroxynaphthalene-1,4-dione (lawsone), aromatic aldehydes, and heterocyclic amines has been developed to synthesize new derivatives at 90°C without any solvent or catalyst. This method is noted for its simple operation, short reaction times, and high to excellent yields.

Similarly, monoarylidene derivatives of cyclic ketones have been synthesized with high yields under solvent-free conditions using ultrasonic irradiation and a catalytic amount of pyrrolidine. Another example is the four-component synthesis of 3-amino-2-cyano-1-aryl-1H-benzo[a]pyrano[2,3-c]phenazine derivatives from 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, and malononitrile (B47326), which proceeds efficiently in the absence of a solvent.

Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate reaction rates, improve yields, and enhance selectivity.

Microwave Irradiation: The synthesis of 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives has been achieved in 15 minutes at 70°C using microwave irradiation in water. Microwave-assisted synthesis has also been employed for the rapid, solventless preparation of 3-substituted coumarins and benzocoumarins. Furthermore, a one-pot, three-component reaction for synthesizing 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitrile derivatives is facilitated by microwave irradiation under solvent-free conditions. The synthesis of various rhodamine-derived imines from rhodamine hydrazide and aromatic aldehydes in ethanol (B145695) is another example where microwave heating leads to higher yields and shorter reaction times compared to conventional methods.

Ultrasonic Irradiation: Ultrasonic irradiation has been used to synthesize 3,3'-(arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) derivatives in just 5 minutes at room temperature in water. This sonochemical method offers advantages like improved yields, cleaner reactions, and very short reaction times. The synthesis of naphthalimide derivatives in aqueous media at room temperature is also significantly faster and higher-yielding with ultrasound compared to conventional reflux methods. Additionally, the synthesis of nano amide-functionalized metal-organic frameworks has been achieved using ultrasonic irradiation.

The use of environmentally benign catalysts, particularly in green solvents like water or ethanol, is a cornerstone of green chemistry.

Indium(III) chloride (InCl3) has been recognized as an effective Lewis acid catalyst for various organic transformations. It has been used to catalyze the synthesis of 5-substituted 1H-tetrazoles from oximes and sodium azide, offering advantages like low catalyst loading and mild reaction conditions. In the context of naphthopyran synthesis, InCl3 has been used as a catalyst, although other methods using different catalysts in aqueous media have also been reported. For instance, the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been efficiently carried out using InCl3 supported on silica (B1680970) gel under solvent-free microwave irradiation.

The synthesis of dihydropyrano[3,2-c]chromene derivatives has been achieved using various catalysts in aqueous or ethanol:water mixtures, highlighting the shift towards greener reaction media.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and efficient, making them ideal for generating molecular diversity.

One-pot syntheses of various heterocyclic derivatives of this compound are prevalent due to their efficiency.

A one-pot, three-component synthesis of 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives has been developed by reacting isatins, 2-hydroxy-1,4-naphthoquinone (B1674593), and ammonium (B1175870) acetate (B1210297) in ethanol under catalyst-free conditions, providing good to excellent yields. Similarly, dihydropyrano[3,2-c]chromenes can be synthesized through a one-pot, three-component condensation of aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) using various catalysts. The synthesis of 2-amino-4H-benzo[h]chromene derivatives has also been achieved via one-pot, three-component reactions.

Pseudo-four-component reactions have also been reported, such as the synthesis of 7,10-diaryl-7H-benzochromeno[2,3-d]pyrimidin-8-amine derivatives under solvent-free conditions using a mildly basic ionic liquid as a catalyst.

Table 1: Summary of Microwave and Ultrasonic Assisted Synthesis

| Derivative | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 3,3'-(Arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) | Microwave | Water, 70°C | 15 min | Good | |

| 3,3'-(Arylmethylene)bis(2-hydroxynaphthalene-1,4-dione) | Ultrasound | Water, Room Temp. | 5 min | Excellent | |

| 2-Amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles | Microwave | Solvent-free | Short | 70-89% | |

| Naphthalimide derivatives | Ultrasound | Aqueous media, Room Temp. | Minutes | 90-96% | |

| Rhodamine-derived imines | Microwave | Ethanol | 30 min | High |

Table 2: Examples of One-Pot Multicomponent Reactions

| Product | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(3-Amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione | Isatins, 2-hydroxy-1,4-naphthoquinone, ammonium acetate | Ethanol, reflux, catalyst-free | 80-99% | |

| Dihydropyrano[3,2-c]chromenes | Aldehydes, malononitrile, 4-hydroxycoumarin | Water/ethanol, reflux, nano-SiO2/DBN catalyst | High | |

| 2-Amino-4-aryl-4H-benzo[h]chromene | 1-Naphthol, aromatic aldehydes, benzenesulfonyl acetonitrile | Ethanol, piperidine (B6355638) catalyst, microwave | High |

Mannich Reaction and its Derivatives

The Mannich reaction is a cornerstone in the functionalization of lawsone, providing a straightforward method for producing β-amino carbonyl compounds. scielo.org.co This three-component reaction involves an amine, an aldehyde, and the enolizable ketone of lawsone, and is noted for its high atom economy and environmentally clean nature. scielo.org.co

The reaction mechanism initiates with the formation of an iminium ion from the condensation of an amine and an aldehyde. jst.go.jp Subsequently, the resonance-stabilized carbanion of this compound acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond at the C-3 position. jst.go.jp This process yields 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones, also known as Mannich bases. nih.gov

A variety of amines and aldehydes can be utilized in this reaction, leading to a wide range of derivatives. jst.go.jpresearchgate.net Both primary and secondary amines, as well as aliphatic and aromatic aldehydes, have been successfully employed. jst.go.jp The reaction conditions are generally mild, often conducted at room temperature or with gentle heating in solvents like ethanol. jst.go.jpcapes.gov.br Catalysts such as p-toluenesulfonic acid can be used to improve yields and reduce reaction times. capes.gov.br

Table 1: Examples of Mannich Bases Derived from this compound

| Amine | Aldehyde | Derivative | Yield (%) | Reference |

| n-Butylamine | Formaldehyde | 3-((n-butylamino)methyl)-2-hydroxynaphthalene-1,4-dione | 22 | jst.go.jp |

| Allylamine | Formaldehyde | 3-((allylamino)methyl)-2-hydroxynaphthalene-1,4-dione | 36-86 | jst.go.jp |

| 4-Methyl-2-aminopyridine | Various | 3-((pyridin-2-ylamino)(aryl)methyl)-2-hydroxynaphthalene-1,4-dione | 36-86 | jst.go.jp |

| Dibenzylamine | Various | 3-((dibenzylamino)(aryl)methyl)-2-hydroxynaphthalene-1,4-dione | 36-86 | jst.go.jp |

This table is generated based on data from the text and is for illustrative purposes.

Cycloaddition Reactions (e.g., [3+2]-type, Hetero Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems fused to the this compound core. These reactions often proceed with high regio- and stereoselectivity.

Hetero Diels-Alder Reaction: The Knoevenagel condensation of this compound with aldehydes generates a reactive o-quinone methide intermediate. capes.gov.brscielo.br This intermediate can then undergo a hetero-Diels-Alder reaction with various dienophiles, such as electron-rich alkenes, to yield pyranonaphthoquinones. acs.orgnih.govrsc.org This domino reaction sequence is a direct and efficient approach to synthesizing these complex structures. acs.orgnih.gov For instance, the reaction with enol ethers leads to the formation of [4+2] cycloadducts. nih.gov The use of catalysts like S-proline can influence the reaction, and interestingly, the arylidene-1,3-dione intermediates have been found to be stable and isolable. rsc.org

[3+2] Cycloaddition: This type of cycloaddition is utilized for synthesizing furanonaphthoquinones. rsc.org An oxidative [3+2] cycloaddition of this compound with alkenes, mediated by cerium(IV) ammonium nitrate (B79036) (CAN), produces dihydrofuran naphthoquinones regioselectively. rsc.org Another approach involves the C-allylation of lawsone followed by iodocyclization, nucleophilic substitution with sodium azide, and finally a copper-catalyzed 1,3-dipolar cycloaddition with terminal alkynes to yield 1,2,3-triazole-containing derivatives. rsc.org

1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole reacting with a dipolarophile to create a five-membered ring. wikipedia.org In the context of this compound derivatives, azomethine ylides, generated in situ from isatin (B1672199) and an amino acid, can react with the double bond of an arylidene derivative of lawsone to form spiro-pyrrolidine-naphthalene tetraone derivatives. researchgate.net This reaction is a key step in creating complex, spirocyclic systems. researchgate.net

Specific Transformation Reactions

While direct Friedel-Crafts alkylation on the this compound nucleus is not extensively documented in the provided context, related transformations and rearrangements are crucial. Palladium-catalyzed reactions of lawsone derivatives with propargyl carbonates proceed via a Claisen rearrangement to yield functionalized products. rsc.org

Oxidative cyclization is a key strategy for synthesizing various heterocyclic derivatives of this compound. For example, 2-hydroxy-3-alkyl-1,4-naphthoquinones can be prepared through a metal-free cross-dehydrogenative coupling (CDC) reaction between lawsone and 1,3-diarylpropenes, promoted by DDQ, which is then followed by cyclization to form pyranonaphthoquinones. nih.govfigshare.com

Another example is the oxidative cyclization of 2-hydroxy-3-(alkenyl)-1,4-naphthoquinones. rsc.org These precursors, formed by the aldol (B89426) condensation of lawsone with aldehydes, can be cyclized using mercuric acetate to produce furonaphthoquinones. rsc.org Similarly, C-allylated lawsone derivatives can be cyclized using concentrated sulfuric acid to yield furano-1,2-naphthoquinones. rsc.org

The electrophilic nature of the naphthoquinone ring makes it susceptible to nucleophilic attack, particularly Michael additions.

Michael Addition: The Michael addition of various nucleophiles to the C-3 position of the this compound ring system is a widely used method for introducing a range of substituents. The reaction of this compound with nitroalkenes, catalyzed by organocatalysts like thiourea (B124793) derivatives, provides an efficient route to chiral 2-hydroxy-3-functionalized naphthoquinone derivatives with high enantioselectivity. acs.orgrsc.orgnih.govnih.gov This asymmetric Michael addition has been explored with various nitroalkenes, including aromatic and aliphatic ones. acs.org Similarly, the Michael addition of indole-3-ones catalyzed by cinchona alkaloids yields indolin-3-ones bearing a 1,4-naphthoquinone (B94277) unit. acs.org

Thia-Michael Addition: The addition of thiols to the naphthoquinone core is another important transformation. The reaction of this compound with thiols, such as thiophenols, can be carried out in water under conventional heating or microwave irradiation to produce thio-derivatives. rsc.orgnih.gov However, the reaction with N-acetyl-L-cysteine, a thia-Michael addition, was reported not to proceed under certain experimental conditions, likely due to the tautomeric keto form of lawsone. nih.govmdpi.com

Table 2: Enantioselective Michael Addition of 2-Hydroxy-1,4-naphthoquinone to Nitroalkenes

| Nitroalkene | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| β-nitrostyrene | Thiourea 1 | Good | >99 | acs.org |

| Various | Binaphthyl-derived tertiary amine-thiourea | 81-95 | 91-98 | nih.govnih.gov |

| β-nitrostyrenes | Sugar-Cinchona thiourea conjugates | High | up to 99 | rsc.org |

This table is generated based on data from the text and is for illustrative purposes.

Condensation reactions are fundamental in the synthesis of a wide variety of this compound derivatives, often serving as the initial step for subsequent cyclizations.

The condensation of this compound with aldehydes is a common strategy. tandfonline.comresearchgate.net For instance, reaction with caproaldehyde under either acidic or basic conditions can yield 2-hydroxy-3-(1'-hexenyl)-1,4-naphthoquinone. tandfonline.comresearchgate.net These condensation products can then undergo cyclization to form naphthopyran systems. uwc.ac.za

Multicomponent reactions often begin with a Knoevenagel condensation. nih.govacs.org For example, the reaction of this compound with an aldehyde leads to a conjugated enone, which can then participate in further reactions like cycloadditions. nih.govacs.org The condensation of lawsone with aromatic 1,2-diamines in acetic acid results in the formation of benzo[a]phenazin-5-ol derivatives. rsc.org

These varied synthetic methodologies highlight the versatility of this compound as a scaffold for creating a diverse library of derivatives with potential applications in various fields.

Reductions and Demethylations

The synthesis of hydroxylated naphthalene derivatives often involves the strategic reduction of precursor functional groups and the demethylation of methoxy (B1213986) ethers. These steps are typically performed late in a synthetic sequence to unmask the desired reactive groups.

A common strategy involves the use of a methoxy-substituted nitronaphthalene core, such as 1-methoxy-4-nitronaphthalene. acs.orgnih.gov This precursor undergoes various coupling reactions to introduce desired substituents before the key reduction and demethylation steps. The nitro group, being a strong electron-withdrawing group, facilitates certain reactions, and its subsequent reduction to an amine allows for a wide range of derivatization, such as the formation of sulfonamides. acs.orgnih.gov

The reduction of the nitro group to a primary amine is a critical transformation. This can be achieved through several methods, including catalytic hydrogenation or using reducing metals like iron. acs.orgnih.gov Following the reduction and subsequent reactions of the newly formed amine, the methoxy group is cleaved to reveal the final hydroxynaphthalene core. A widely used and effective reagent for this demethylation is boron tribromide (BBr₃). acs.orgnih.gov This powerful Lewis acid readily cleaves aryl methyl ethers to furnish the corresponding phenols. In some syntheses, particularly those involving ester side chains, the use of BBr₃ can also lead to the simultaneous hydrolysis of the ester. acs.orgnih.gov Alternative demethylating agents, such as aluminum chloride (AlCl₃), have also been employed for selective demethylation in related naphthalenic systems. mdpi.com

The table below summarizes the key reduction and demethylation reactions in the synthesis of N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, a class of derivatives of the core compound.

| Reaction Step | Starting Material Functional Group | Reagent(s) | Product Functional Group | Purpose | Reference |

| Nitro Reduction | Nitro (-NO₂) | Iron (Fe) or Catalytic Hydrogenation (H₂, Pd/C) | Amine (-NH₂) | Formation of an amine for further derivatization. | acs.orgnih.gov |

| Demethylation | Methoxy (-OCH₃) | Boron tribromide (BBr₃) | Hydroxyl (-OH) | Unmasking the final phenol (B47542) group. | acs.orgnih.gov |

| Selective Demethylation | Methoxy (-OCH₃) | Aluminum chloride (AlCl₃) | Hydroxyl (-OH) | Selective cleavage of a methoxy group. | mdpi.com |

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that is fundamental to the synthesis of a wide array of substituted alkenes and heterocyclic systems. The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a basic catalyst. rsc.orgsharif.edu The initial adduct undergoes dehydration to yield a stable α,β-unsaturated product. rsc.org

In the context of naphthalene derivatives, the Knoevenagel condensation is frequently employed to synthesize complex fused-ring systems, such as benzocoumarins, starting from ortho-hydroxynaphthaldehydes. jmchemsci.comrsc.org The reaction proceeds via the initial formation of a Knoevenagel product, which can then undergo an intramolecular cyclization. sharif.edujmchemsci.com

A variety of active methylene compounds can be used, allowing for significant structural diversity in the final products. Examples include malononitrile, cyanoacetic acid, phenylacetic acid, and malonate esters. rsc.orgjmchemsci.comrsc.org The choice of catalyst is also broad, with amines like piperidine being common, although other bases such as sodium acetate and sodium carbonate are also effective. sharif.edujmchemsci.com The reaction can often be performed in multicomponent, one-pot procedures, which enhances synthetic efficiency. sharif.edupsu.edu

The following table presents examples of Knoevenagel condensations used to synthesize derivatives related to the naphthalenic scaffold.

| Naphthalene Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

| ortho-Hydroxynaphthaldehyde | Malonate ester | Piperidine | Benzocoumarin | jmchemsci.comrsc.org |

| ortho-Hydroxynaphthaldehyde | Phenylacetic acid | - | 3-Phenyl-benzocoumarin | rsc.org |

| o-Hydroxyaryl aldehyde | Malononitrile | Water, basic pH | 3-Cyanocoumarin | clockss.org |

| Aromatic aldehyde | Resorcinol & Malononitrile | Na₂CO₃ (grinding) | 2-Amino-4H-chromene derivative | sharif.edu |

| Salicylaldehyde | Malononitrile/Dimedone | DABCO (in water) | 2-Iminochromene intermediate | rsc.org |

Reaction Mechanisms and Chemical Reactivity Studies

Mechanistic Elucidation through Kinetic Studies and Computational Methods

Kinetic and computational studies are instrumental in understanding the reaction mechanisms of 3-Hydroxynaphthalen-1(4H)-one. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the physicochemical properties of molecules, offering insights into their stability and reactivity. rsc.org These methods can determine optimized geometrical configurations and analyze parameters like molecular electrostatic potential (MEP), global reactivity indices, and frontier molecular orbitals (FMO). rsc.org For instance, DFT calculations can help identify the nucleophilic and electrophilic sites within a molecule, thereby predicting its behavior in chemical reactions. rsc.org

Such computational approaches have been used to study the anticancer potential of aminobenzylnaphthols derived from the Betti reaction, a process involving 2-naphthol (B1666908), which is structurally related to this compound. nih.gov These in silico studies, which include ADMET profiling, molecular docking, and dynamics, help in predicting the chemical reactivity and kinetic structural stability of the compounds. nih.gov Similarly, for derivatives of 2-hydroxy-1-naphthaldehyde (B42665), DFT studies have been used to elucidate electronic structures and confirm experimental findings. tandfonline.com

Intramolecular Transformations and Rearrangement Mechanisms (e.g., Claisen rearrangement, Isomerization)

Intramolecular rearrangements are key transformations for derivatives of this compound. The Claisen rearrangement, a brieflands.combrieflands.com-sigmatropic rearrangement, is a notable example. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction typically involves the thermal conversion of an allyl vinyl ether to an unsaturated carbonyl compound. organic-chemistry.org In the context of aromatic compounds, the aromatic Claisen rearrangement of an allyl phenyl ether leads to a 2-allylphenol (B1664045) intermediate that subsequently tautomerizes. wikipedia.org The regioselectivity of this rearrangement can be influenced by substituents on the aromatic ring. wikipedia.org

While direct studies on the Claisen rearrangement of this compound itself are not prevalent, the principles are applicable to its derivatives. For instance, the Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester to form a γ,δ-unsaturated ester, often requiring high temperatures. wikipedia.orgmasterorganicchemistry.com Another variation, the Ireland-Claisen rearrangement, utilizes silyl (B83357) ketene (B1206846) acetals prepared from allylic ester enolates, allowing for milder reaction conditions. masterorganicchemistry.com

Isomerization reactions are also significant. For instance, alkene isomerization can be used to generate specific allylic vinyl acetals, which are substrates for the Coates-Claisen rearrangement, from more readily available regioisomers. d-nb.info This highlights the potential for isomerization to facilitate subsequent rearrangement reactions in related systems.

Intermolecular Interactions and Reaction Pathways

The intermolecular interactions of this compound and its derivatives are crucial in determining their reaction pathways and self-assembly behavior. Organic π-conjugated molecules can self-assemble through weak intermolecular forces such as π–π interactions, charge transfer interactions, and hydrogen bonds. chinesechemsoc.org These interactions can lead to the formation of well-defined micro- and nanocrystals. chinesechemsoc.org

For example, a derivative, (E)-3-(4-(dimethylamino)-2-methoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one, has been shown to self-assemble into microrods through intermolecular π–π interactions. chinesechemsoc.org The study of intermolecular hydrogen bonds is also critical, as demonstrated in studies of 4'-dialkylamino-3-hydroxyflavones, which are structurally analogous in possessing hydroxyl and carbonyl groups. acs.org

Multi-component reactions (MCRs) are an important class of reactions that showcase the intermolecular reactivity of this scaffold. A one-pot, three-component reaction of isatins, 2-hydroxy-1,4-naphthoquinone (B1674593) (a tautomer of this compound), and ammonium (B1175870) acetate (B1210297) can yield 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives. researchgate.netacademie-sciences.fr This reaction proceeds under mild, catalyst-free conditions, highlighting the inherent reactivity of the starting materials. researchgate.netacademie-sciences.fr

Redox Chemistry of the Naphthoquinone Moiety

The naphthoquinone moiety is central to the redox chemistry of this compound. Naphthoquinones are known to undergo redox cycling, which can lead to the production of reactive oxygen species (ROS). nih.gov This process is often implicated in their biological activities. brieflands.com The 1,4-naphthoquinone (B94277) structure can accept one or two electrons to form a semiquinone radical anion or a dianion species, respectively. researchgate.net

The redox properties of naphthoquinones are modulated by their interaction with thiols. nih.gov For instance, 1,4-naphthoquinone can react with thiols like glutathione (B108866) (GSH) and cysteine (Cys). nih.gov These reactions can lead to the formation of thiol-naphthoquinone adducts and can influence the oxidation of other species, such as hydrogen sulfide (B99878) (H₂S). nih.gov The presence of thiols can either increase or decrease H₂S oxidation in a manner that is specific to both the naphthoquinone and the thiol involved. nih.gov

| Reactant | Product(s) | Reaction Condition | Reference |

| 1,4-Naphthoquinone, H₂S, GSH/Cys | Inorganic and organic hydroper-/hydropolysulfides, organic sulfoxides | Aerobic | nih.gov |

| 1,4-Naphthoquinone, GSH/Cys | Thiol-naphthoquinone adducts | Not specified | nih.gov |

Influence of Functional Groups and Substituents on Reactivity

The reactivity of the this compound core is significantly influenced by the nature and position of its functional groups and any additional substituents. Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. solubilityofthings.com The primary functional groups in this compound are the hydroxyl (-OH) and carbonyl (C=O) groups. libretexts.org

The hydroxyl group is an activating group, meaning it increases the electron density of the aromatic ring through resonance, making the ring more susceptible to electrophilic attack. libretexts.orgbyjus.com This group typically directs incoming electrophiles to the ortho and para positions. byjus.com The carbonyl group, on the other hand, is a deactivating group. masterorganicchemistry.com It withdraws electron density from the ring, making it less reactive towards electrophiles and directing them to the meta position. byjus.com

The nature of substituents on related naphthoquinone structures has been shown to modulate their biological activity, which is often linked to their redox properties. nih.gov For example, the presence of an amino group can alter the physicochemical properties and biological interactions of the molecule. nih.gov

| Functional Group | Effect on Aromatic Ring | Directing Influence | Reference |

| -OH (Hydroxyl) | Activating | Ortho, Para | libretexts.orgbyjus.com |

| C=O (Carbonyl) | Deactivating | Meta | byjus.commasterorganicchemistry.com |

| -NH₂ (Amino) | Activating | Ortho, Para | byjus.com |

| -NO₂ (Nitro) | Deactivating | Meta | byjus.com |

Role of Reactive Intermediates in Reaction Progress (e.g., Quinone Methides, Nitrile Oxides)

Reactive intermediates play a crucial role in many reactions involving naphthoquinone-type structures. Quinone methides (QMs) are highly reactive intermediates that can be formed from phenolic compounds. rsc.org Their reactivity stems from the thermodynamic driving force of aromatization. rsc.org Although direct evidence for QM formation from this compound is not explicitly detailed in the provided context, the structural similarity to other phenolic precursors suggests this possibility in certain reaction pathways.

Nitrile oxides are another class of reactive intermediates, often generated in situ for use in 1,3-dipolar cycloaddition reactions. ijpcbs.combeilstein-journals.org These reactions are a powerful tool for constructing five-membered heterocyclic rings like isoxazoles and isoxazolines. ijpcbs.combeilstein-journals.org Aryl nitrile oxides can be generated from aldoximes through oxidation or via dehydrohalogenation of hydroximoyl chlorides. beilstein-journals.org While not directly formed from this compound, reactions involving this compound could be designed to incorporate nitrile oxide chemistry. For instance, a derivative of this compound bearing an aldoxime group could be envisioned to generate a nitrile oxide intermediate, which could then undergo intramolecular cycloaddition if a suitable dipolarophile is present in the molecule. Density functional theory studies have been used to investigate the mechanism of intramolecular 1,3-dipolar ene reactions of nitrile oxides, revealing a stepwise process. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3-Hydroxynaphthalen-1(4H)-one. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled.

The confirmation of the this compound structure is achieved through one-dimensional ¹H and ¹³C NMR spectroscopy. Each signal in the spectrum corresponds to a unique chemical environment, and its characteristics (chemical shift, multiplicity, and integration) provide specific structural information. spectrabase.comspectrabase.com

The ¹H NMR spectrum is predicted to show distinct signals for the aliphatic protons at the C4 position, the vinylic proton at C2, and the aromatic protons. The methylene (B1212753) protons (H4) would likely appear as a singlet, while the proton at C2 would also be a singlet. The hydroxyl proton signal is typically broad.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C1), the enolic carbons (C2 and C3), the aliphatic carbon (C4), and the carbons of the fused benzene (B151609) ring. The chemical shifts are heavily influenced by the electronegativity of nearby atoms and the hybridization of the carbon. nih.gov

Below are the predicted NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H2 | ~6.1 | s (singlet) | Vinylic proton adjacent to hydroxyl group. |

| H4 | ~3.1 | s (singlet) | Methylene protons adjacent to the sp²-hybridized bridgehead carbon. |

| H5-H8 | 7.2 - 7.9 | m (multiplet) | Aromatic protons of the fused benzene ring. |

| 3-OH | 5.0 - 6.0 | br s (broad singlet) | Enolic hydroxyl proton; shift and appearance can vary. |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 (C=O) | ~185 | Carbonyl carbon, significantly deshielded. |

| C2 | ~100 | Vinylic carbon adjacent to hydroxyl group. |

| C3 | ~165 | Enolic carbon bearing the hydroxyl group. |

| C4 | ~40 | Aliphatic methylene carbon. |

| C4a, C8a | 125 - 145 | Quaternary aromatic carbons (bridgehead). |

| C5, C6, C7, C8 | 120 - 135 | Aromatic CH carbons. |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to further solidify structural assignments by correlating connected nuclei. mdpi.com An HSQC spectrum maps direct one-bond correlations between protons and the carbons they are attached to. acs.orgnist.gov

For this compound, an HSQC experiment would be crucial for unambiguously assigning the signals for the CH₂ group at the C4 position and the CH group at the C2 position. It would show a cross-peak connecting the ¹H signal at ~3.1 ppm to the ¹³C signal at ~40 ppm, confirming the C4-H4 correlation. Similarly, a cross-peak between the proton at ~6.1 ppm and its corresponding carbon would confirm the C2-H2 assignment. This technique is also invaluable for assigning the various protons and carbons within the complex aromatic region. researchgate.net The absence of correlations for the quaternary carbons (like C1, C3, C4a, and C8a) in the HSQC spectrum also helps to confirm their identity.

The chemical shifts observed in NMR spectra are directly related to the electronic environment of each nucleus. In this compound, the presence of electron-withdrawing groups and regions of high electron density causes predictable variations in shielding.

The C1 carbon, as part of a carbonyl group, is highly deshielded and resonates far downfield (predicted ~185 ppm) due to the strong electronegativity of the oxygen atom and resonance effects. nih.gov Similarly, the protons on the fused aromatic ring are deshielded by the ring current effect, causing them to appear in the typical aromatic region of the ¹H NMR spectrum (7.2-7.9 ppm).

NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time, allowing for the generation of time-course plots to study reaction kinetics. researchgate.net This is achieved by acquiring a series of ¹H NMR spectra at regular intervals as a reaction proceeds within the NMR tube. rsc.orgimpactfactor.org

For instance, the synthesis of this compound via the oxidation of a suitable precursor could be monitored. By integrating the signal corresponding to a unique proton of the starting material and the product, their relative concentrations can be determined at each time point. Plotting these concentrations against time yields kinetic profiles. The decay of a reactant signal (e.g., a specific precursor proton) and the concurrent growth of a product signal (e.g., the H2 vinylic proton of this compound) can be used to calculate the reaction rate and determine the rate constant. impactfactor.org This non-invasive technique provides detailed kinetic data without the need to isolate intermediates or products. spectrumchemical.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the functional groups present.

Fourier Transform-Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. impactfactor.orgmdpi.com

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp band corresponding to the C=O (carbonyl) stretch of the conjugated ketone is expected around 1660 cm⁻¹. The O-H stretch of the enol group would appear as a broad band in the region of 3200-3400 cm⁻¹. Other significant peaks include the C=C stretching vibrations from the aromatic ring and the enone system (1500-1620 cm⁻¹) and the C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic and vinylic protons. thermofisher.com These characteristic frequencies provide clear evidence for the presence of the key functional groups that define the molecule's structure. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (enol) | 3200 - 3400 | Broad, Medium-Strong |

| C-H stretch (aromatic & vinylic) | 3000 - 3100 | Medium |

| C=O stretch (conjugated ketone) | 1655 - 1675 | Strong, Sharp |

| C=C stretch (aromatic) | 1580 - 1620 | Medium-Strong |

| C=C stretch (enone) | 1600 - 1640 | Medium |

| C-O stretch (enol) | 1200 - 1250 | Strong |

Mass Spectrometry Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound with a high degree of confidence. measurlabs.com This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm its molecular formula, C₁₀H₈O₂. In the study of related 3-substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, HRMS analysis was performed on an Agilent Q-TOF system to confirm the structures of the synthesized compounds. nih.govacs.org Similarly, in the synthesis of nonsymmetrical 3,3'-(aryl/alkyl-methylene)bis-2-hydroxy-1,4-naphthoquinones, HRMS (FTMS + pESI) was used to confirm the molecular formula of the products. scielo.br For instance, the observed mass for a related compound, C₂₂H₁₃O₇ [M]⁻, was 389.0682, which was very close to the required mass of 389.0661. scielo.br

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. uni-rostock.deillinois.edu It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation. This makes it ideal for determining the molecular weight of the parent molecule. For this compound, ESI-MS would be expected to show a prominent ion corresponding to its molecular weight. In the characterization of related Schiff base ligands derived from 2-hydroxynaphthaldehyde, ESI-mass spectral analyses were used to confirm their structures. researchgate.net ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information. researchgate.net

Electron Ionization (EI) is a harder ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). shimadzu.comuni-saarland.depurdue.edu This process leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for identification. shimadzu.comlibretexts.org While the molecular ion peak may be weak or absent for some compounds, the fragment ions provide valuable structural information. purdue.edulibretexts.org For this compound, EI-MS would likely show fragments corresponding to the loss of functional groups such as CO and OH, as well as fragmentation of the naphthalene (B1677914) ring.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugation and the presence of chromophores.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.comrsc.org The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. rsc.org The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule. For this compound, the presence of the conjugated naphthoquinone system results in strong absorption in the UV region. The position and intensity of the absorption bands can be influenced by the solvent and the tautomeric form of the molecule. The UV-Vis spectrum of a molecule is influenced by its conjugated pi-bonding systems. libretexts.org In the characterization of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide (B32628) (HNMA), theoretical UV-Visible spectral analysis was performed, indicating a high optical band gap and suggesting that the molecule primarily absorbs ultraviolet light. seejph.com

Electron Spin Resonance (EPR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. georgetown.edumit.eduethernet.edu.et While this compound in its ground state is a diamagnetic molecule with all electrons paired and would not give an EPR signal, its radical ions or triplet states, which are paramagnetic, can be studied by this method. mit.edu EPR spectroscopy can provide information about the electronic structure and the environment of the unpaired electron. mit.eduuochb.cz For instance, semiquinone anion radicals, which can be formed from quinones, are known to be involved in electron transfer reactions and can be investigated using EPR. mit.edu The g-factor and hyperfine coupling constants obtained from an EPR spectrum are key parameters for characterizing paramagnetic species. libretexts.org

Table 2: Summary of Spectroscopic Techniques and Their Applications for this compound

| Technique | Information Obtained | Expected Observations for this compound |

| FT-Raman | Vibrational modes, functional groups, molecular fingerprint. | Characteristic bands for C=O, C=C of the aromatic ring, and C-H vibrations. |

| HRMS | Highly accurate molecular weight, elemental formula determination. | Confirmation of the molecular formula C₁₀H₈O₂. |

| ESI-MS | Molecular weight of the parent molecule with minimal fragmentation. | A prominent peak corresponding to [M+H]⁺ or [M-H]⁻. |

| EI-MS | Fragmentation pattern, structural elucidation. | A molecular ion peak and characteristic fragment ions from the loss of CO, OH, etc. |

| UV-Vis | Electronic transitions, conjugation, chromophores. | Strong absorption bands in the UV region due to the conjugated naphthoquinone system. |

| EPR | Detection and characterization of paramagnetic species (radicals, triplets). | No signal in the ground state; signals from radical ions or triplet states if formed. |

X-ray Diffraction Analysis

X-ray diffraction is a cornerstone technique for determining the three-dimensional structure of crystalline solids at an atomic level. scilit.com It provides unequivocal proof of a molecule's relative configuration and is the most reliable method for determining absolute configuration. mdpi.comdntb.gov.uadoaj.org

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map and, from that, a definitive model of the molecular structure, including bond lengths, angles, and the absolute configuration of stereogenic centers. scilit.comdoaj.org

Crystallographic Data for 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c (No. 15) |

| a (Å) | 16.6341(14) |

| b (Å) | 7.4319(4) |

| c (Å) | 14.8943(10) |

| β (°) | 123.243(8) |

| Volume (ų) | 1540.0(2) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 293 |

X-ray crystallography is also instrumental in revealing the network of non-covalent interactions that govern how molecules arrange themselves in a solid state. These interactions, particularly hydrogen bonds and π–π stacking, are crucial for understanding the stability and properties of the crystalline material.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method involves the complete combustion of a small, precisely weighed amount of the substance. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified to determine the elemental composition. The results are then compared against the theoretically calculated percentages for the proposed chemical formula to verify the purity and confirm the identity of the synthesized compound.

While specific CHN analysis data for this compound is not provided in the searched literature, the table below presents representative data for a series of related 3-chloro-azetidin-2-one derivatives containing a 2-hydroxynaphthalen-1-yl moiety. This illustrates the typical agreement between calculated and experimentally found values in related structures.

Elemental Analysis Data for Representative Hydroxynaphthalene Derivatives

| Compound | Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| 3-chloro-1-[(2-hydroxynaphthalen-1-yl)(4-fluorophenyl)methyl]-4-(4-fluorophenyl)azetidin-2-one | C₂₆H₁₈ClF₂NO₂ | C | 69.49 | 69.51 |

| H | 4.09 | 4.12 | ||

| N | 3.14 | 3.16 | ||

| 3-chloro-1-[(2-hydroxynaphthalen-1-yl)(2-nitrophenyl)methyl]-4-(2-nitrophenyl)azetidin-2-one | C₂₆H₁₈ClN₃O₆ | C | 61.89 | 61.95 |

| H | 3.69 | 3.65 | ||

| N | 8.37 | 8.35 | ||

| 3-chloro-1-[(2-hydroxynaphthalen-1-yl)(4-chlorophenyl)methyl]-4-(4-chlorophenyl)azetidin-2-one | C₂₆H₁₈Cl₃NO₂ | C | 64.68 | 64.69 |

| H | 3.73 | 3.79 | ||

| N | 2.83 | 2.89 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for examining the structural and electronic properties of organic molecules. researchgate.net Calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to model the electronic structure and predict various molecular properties. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For 3-Hydroxynaphthalen-1(4H)-one, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

The molecule exists in a tautomeric equilibrium with the more stable enol form, naphthalene-1,3-diol. nist.gov Computational analysis typically begins by optimizing the geometries of all possible tautomers and conformers to identify the most stable structures. nih.gov The optimized structure of the enol form, naphthalene-1,3-diol, is expected to be planar, a characteristic confirmed by its crystal structure. researchgate.net DFT calculations would refine these structural parameters, providing theoretical values that can be compared with experimental data where available.

Table 1: Representative Theoretical Geometrical Parameters for Naphthalene (B1677914) Ring Systems Note: This table provides illustrative data for a related naphthalene system calculated via DFT, as specific optimized parameters for this compound are not readily available in the cited literature. The parameters show typical bond lengths for aromatic C-C bonds, C=C double bonds, C-C single bonds, C-O bonds, and C=O bonds.

| Parameter | Bond Type | Typical Calculated Bond Length (Å) |

| C-C | Aromatic | 1.37 - 1.46 |

| C=O | Carbonyl | ~1.22 |

| C-O | Hydroxyl | ~1.36 |

| C-H | Aromatic | ~1.08 |

Conformational analysis would investigate the orientation of the hydroxyl group. For the enol tautomer, naphthalene-1,3-diol, different orientations of the two hydroxyl groups relative to the naphthalene core would be explored to locate the global minimum energy conformation.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.gov The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions. nih.gov For this compound, key vibrational modes would include the C=O stretching of the ketone group, O-H stretching of the hydroxyl group, and various C-C and C-H vibrations within the naphthalene ring system. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Table 2: Illustrative Vibrational Frequencies for Naphthalenone-type Structures Note: This table presents typical calculated vibrational frequencies for key functional groups found in hydroxynaphthalenone structures. The exact values for this compound would require specific DFT calculations.

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3500 - 3700 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=O Stretch | Ketone | 1650 - 1700 |

| C=C Stretch | Aromatic | 1450 - 1600 |

| C-O Stretch | Hydroxyl | 1200 - 1300 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. imist.ma

A small HOMO-LUMO gap suggests that a molecule is highly polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. imist.ma Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. ucsb.edu

Table 3: Frontier Molecular Orbital (FMO) Parameters Note: The values presented are representative for naphthalene derivatives and illustrate the type of data obtained from FMO analysis. Specific calculations are needed for this compound.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.1 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govmanipal.edu The MEP map displays the electrostatic potential on the molecule's electron density surface.

Different colors on the MEP surface represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.netcore.ac.uk For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and parts of the aromatic ring would likely exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with Lewis structures. nih.gov This method is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. researchgate.netbibliotekanauki.pl

For this compound, NBO analysis would quantify the hybridization of the atomic orbitals involved in forming the σ and π bonds. It would also calculate the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions, such as π → π* and n → π* transitions, are key to understanding the electronic structure and stability of the conjugated system. researchgate.net

The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a powerful method for visualizing and analyzing chemical bonding in a chemically intuitive way, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. wikipedia.orgresearchgate.net ELF values range from 0 to 1, where high values (approaching 1) correspond to regions of high electron localization, such as covalent bonds or lone pairs, while lower values indicate regions of delocalized electrons. taylorandfrancis.com

In the context of this compound, an ELF analysis would map out the localized electron pairs, providing a clear depiction of the covalent framework and the lone pairs on the oxygen atoms. This topological analysis helps in understanding the nature of the chemical bonds within the molecule. epfl.ch This analysis complements NBO by providing a real-space representation of electron localization.

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density distribution in a molecule, allowing for the characterization of chemical bonds and non-covalent interactions. ugent.be For this compound, QTAIM analysis is particularly useful for elucidating the nature of intramolecular interactions, such as the hydrogen bond between the hydroxyl group at position 3 and the keto group at position 1.

The analysis focuses on identifying bond critical points (BCPs) in the electron density (ρ(r)). The properties at these BCPs, including the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction. nih.govrsc.org

Laplacian of Electron Density (∇²ρ(r)) : A positive value indicates a depletion of electron density, typical of closed-shell interactions like hydrogen bonds and van der Waals forces. A negative value signifies a concentration of electron density, characteristic of covalent bonds.

Total Energy Density (H(r)) : The sign of H(r) at the BCP helps to distinguish between different types of non-covalent interactions. A negative H(r) suggests a significant degree of covalent character, as seen in strong hydrogen bonds, while a positive H(r) is indicative of purely closed-shell or non-covalent interactions. nih.gov

In the case of this compound, QTAIM analysis would likely reveal a BCP between the hydrogen of the C3-hydroxyl group and the oxygen of the C1-keto group, forming an intramolecular six-membered ring. The topological parameters at this BCP would characterize the strength and nature of this intramolecular hydrogen bond. nih.gov

Table 1: Representative QTAIM Parameters for Intramolecular Interactions

| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Nature |

|---|---|---|---|---|

| O-H···O (Hydrogen Bond) | 0.02 - 0.04 | +0.07 - +0.15 | Slightly negative or positive | Partially covalent / Electrostatic |

| C-H···O | 0.005 - 0.02 | +0.02 - +0.06 | Positive | Electrostatic / van der Waals |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a principal computational method for studying the electronic excited states of molecules. nih.govrsc.org It is widely used to predict UV-Vis absorption spectra and analyze the nature of electronic transitions.

TD-DFT calculations can accurately predict the vertical excitation energies and oscillator strengths (f) of this compound, which correspond to the absorption maxima (λmax) and intensities of peaks in its UV-Vis spectrum. sapub.orgnih.gov The calculations are typically performed using a hybrid functional, such as B3LYP, and a suitable basis set. niscpr.res.in The inclusion of solvent effects, often through the Polarizable Continuum Model (PCM), is crucial for comparing theoretical spectra with experimental data obtained in solution. sapub.org

For an aromatic ketone like this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. nih.gov The π → π* transitions, involving the delocalized electrons of the naphthalene ring system, are typically high in intensity (large oscillator strength) and occur at lower wavelengths. The n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are generally weaker (small oscillator strength) and appear at longer wavelengths. niscpr.res.in

Table 2: Predicted TD-DFT Electronic Transitions for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| ~3.5 | ~354 | < 0.05 | HOMO -> LUMO | n → π |

| ~4.4 | ~282 | > 0.5 | HOMO-1 -> LUMO | π → π |

| ~5.2 | ~238 | > 0.3 | HOMO -> LUMO+1 | π → π* |

Note: Values are hypothetical and representative for this class of compound.

To visualize and quantify the charge redistribution upon electronic excitation, hole and electron density distribution maps are generated. researchgate.net The "hole" represents the region where an electron is removed (typically the occupied molecular orbital), while the "electron" represents the region where the electron is excited to (the unoccupied molecular orbital).

For this compound, analyzing the hole-electron distribution for the main electronic transitions provides insight into their character. For a π → π* transition, both the hole and electron densities are typically distributed over the aromatic rings, indicating an intramolecular charge transfer (ICT) across the conjugated system. For an n → π* transition, the hole density is localized primarily on the carbonyl oxygen atom, while the electron density is distributed over the π* system of the carbonyl group and adjacent aromatic ring.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide valuable information on its conformational dynamics, solvation structure, and interactions with other molecules in a biological or chemical system. nih.gov

By simulating the molecule in a solvent box (e.g., water), researchers can observe how solvent molecules arrange around the solute and analyze hydrogen bonding dynamics between the molecule's hydroxyl and keto groups and the surrounding solvent. Furthermore, MD simulations can be used to explore the conformational landscape of the molecule, identifying stable conformers and the energy barriers between them. This is particularly relevant for understanding how its structure might adapt when binding to a receptor or catalyst. nih.gov

Global Reactivity Descriptors and Indices

Key descriptors include:

Chemical Hardness (η) : Measures resistance to change in electron distribution. A higher hardness value indicates greater stability. dergipark.org.tr

Electronegativity (χ) : Measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, indicating its electrophilic character. dergipark.org.tr

These parameters are calculated using the following equations based on ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO). researchgate.net

η = (I - A) / 2

χ = (I + A) / 2

ω = χ² / (2η)

Table 3: Calculated Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -6.5 |

| LUMO Energy | E_LUMO | -2.0 |

| Energy Gap (I-A) | ΔE | 4.5 |

| Chemical Hardness | η | 2.25 |

| Electronegativity | χ | 4.25 |

| Electrophilicity Index | ω | 4.01 |

Note: Values are hypothetical and representative for this class of compound.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.net Computational methods are used to predict the NLO response of molecules by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). semanticscholar.org

Molecules with significant NLO properties often possess a large dipole moment and an extended π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT). nih.gov For this compound, the hydroxyl group acts as an electron donor and the keto group as an electron acceptor, connected through the naphthalene π-system. DFT calculations can quantify the magnitude of the hyperpolarizability (β), which is a measure of the second-order NLO response. A high β value suggests that the material may be a good candidate for applications like frequency doubling of light. researchgate.net

Table 4: Calculated NLO Properties of this compound

| Property | Symbol | Calculated Value |

|---|---|---|

| Dipole Moment | μ (Debye) | ~3.5 D |

| Mean Polarizability | α (a.u.) | ~120 a.u. |

| Total First Hyperpolarizability | β_tot (a.u.) | ~450 a.u. |

Note: Values are hypothetical and representative for this class of compound.

Solvent Effects and Implicit Solvent Models (e.g., PCM Model)

The chemical behavior and stability of this compound, which can exist in tautomeric forms, are significantly influenced by its environment, particularly the solvent. Computational chemistry provides powerful tools to investigate these interactions through solvent effect models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the influence of a solvent without explicitly representing individual solvent molecules. acs.orgresearchgate.net This approach treats the solvent as a continuous medium with a specific dielectric constant (ε), which reduces the computational cost while providing valuable insights into how different solvents affect molecular properties. mdpi.comscispace.com